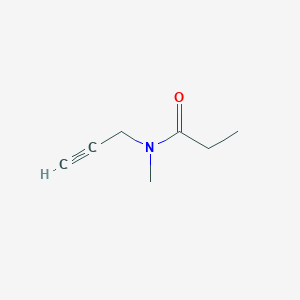
N-Methyl-N-(prop-2-yn-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(prop-2-yn-1-yl)propanamide is an organic compound with the molecular formula C7H11NO It is a derivative of propanamide, where the nitrogen atom is substituted with a methyl group and a prop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of propanamide with methyl iodide and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reactions. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetone or dimethylformamide (DMF)
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(prop-2-yn-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-Methyl-N-(prop-2-yn-1-yl)carboxamide.
Reduction: Formation of N-Methyl-N-(prop-2-en-1-yl)propanamide or N-Methyl-N-(propyl)propanamide.
Substitution: Formation of various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
N-Methyl-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(prop-2-yn-1-yl)aniline
- N-Methyl-N-(prop-2-yn-1-yl)benzamide
- N-Methyl-N-(prop-2-yn-1-yl)acetamide
Uniqueness
N-Methyl-N-(prop-2-yn-1-yl)propanamide is unique due to its specific substitution pattern on the nitrogen atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
18468-03-6 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
N-methyl-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C7H11NO/c1-4-6-8(3)7(9)5-2/h1H,5-6H2,2-3H3 |
Clé InChI |
LHQQLZIOQONBDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


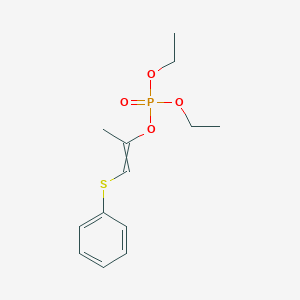

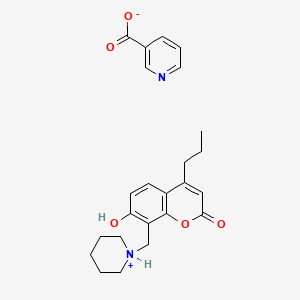
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-](/img/structure/B14720741.png)
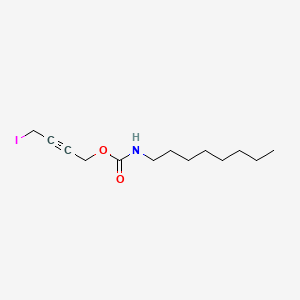
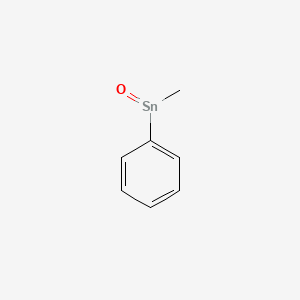

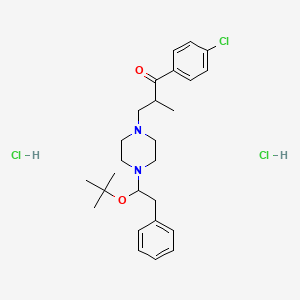
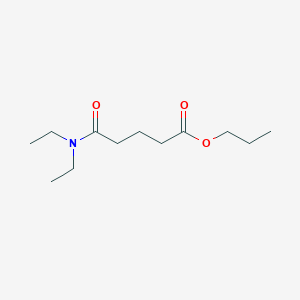
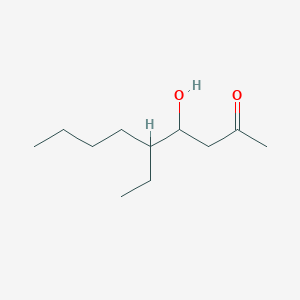
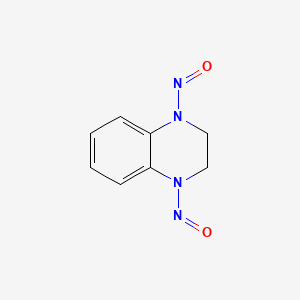
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
